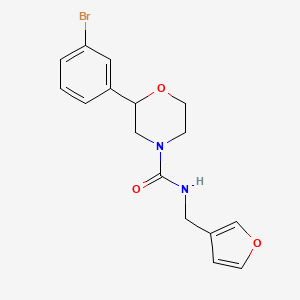![molecular formula C17H19ClN4O3S B7551757 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal and cell studies. It has also been shown to have no significant toxicity in rats at certain doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone in lab experiments include its potential as an anti-inflammatory and anti-tumor agent, its relatively low toxicity, and its availability for synthesis.
The limitations of using 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone in lab experiments include its limited understanding of the mechanism of action, its limited studies in humans, and the need for further research to fully understand its potential applications.
Direcciones Futuras
For research on 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone include:
1. Further studies on its mechanism of action to fully understand its potential applications.
2. Studies on its potential as an anti-inflammatory and anti-tumor agent in humans.
3. Studies on its potential as a treatment for other diseases such as autoimmune disorders.
4. Studies on its potential as a drug delivery system for other compounds.
5. Studies on its potential as a biosensor for detecting certain molecules.
In conclusion, 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis method of 2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone involves the reaction of 4-(4-ethylthiadiazole-5-carbonyl)piperazine with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone has been studied in various scientific research applications. One study investigated its potential as an anti-inflammatory agent in rats with induced paw edema. The results showed a significant reduction in paw edema and inflammation, indicating its potential as an anti-inflammatory agent.
Another study investigated its potential as an anti-tumor agent in human breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis, indicating its potential as an anti-tumor agent.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-2-14-16(26-20-19-14)17(24)22-9-7-21(8-10-22)15(23)11-25-13-5-3-12(18)4-6-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNQWCAGVOECHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzoxazol-3-yl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B7551678.png)
![3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide](/img/structure/B7551682.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)

![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)

![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)